1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol

Lipophilicity Drug-likeness ADME

Fragment-based screening often suffers from lipophilic hit inflation, leading to poor downstream ADMET. This 4-fluoro phenylpyrrolidinol scaffold directly counters this issue with a lower cLogP than its 4-Cl/Br analogs, aligning with Rule of Three guidelines. Key advantages: - Metabolically stable 4-F substituent reduces oxidative clearance risk versus 4-Me. - Conformationally restricted pyrrolidine core with H-bond donor/acceptor for hinge-binding optimization. - ≥98% purity minimizes failed reactions in parallel synthesis, boosting library production success.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 1220037-41-1
Cat. No. B1527750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
CAS1220037-41-1
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
InChIKeyZSFZQJHYYUIAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Fluorinated Pyrrolidinol Building Block


1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol (CAS 1220037-41-1) is a synthetic, small-molecule building block belonging to the phenylpyrrolidinol class. Its structure (C10H13FN2O; MW 196.22 g/mol) features a pyrrolidin-3-ol core N-arylated with a 2-amino-4-fluorophenyl group . This combination provides a conformationally restricted scaffold with a hydrogen-bond-donating/-accepting amino group and a metabolically stable, electron-withdrawing fluorine atom, making it a versatile intermediate for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration .

F
Fragment-based discovery Conformationally restricted scaffold with tunable hydrogen-bond donor/acceptor capacity. Synthesis intermediate for SAR exploration
M
Metabolic stability focus 4-Fluorine blocks oxidative metabolism, supporting sustained target engagement studies. Class-level inference; verify in specific assay
P
Procurement specification Available with NLT 98% purity for reproducible concentration-response assays. HPLC verified; batch-specific COA review recommended

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Why Analogs Are Not Direct Replacements


Substituting the 4-fluoro substituent of 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol with other common 4-position substituents (e.g., -Cl, -Br, -CH3) is not a straightforward exchange. The fluorine atom's unique combination of high electronegativity, small steric bulk similar to hydrogen, and ability to modulate pKa of the ortho-amino group fundamentally alters the scaffold's physicochemical and pharmacological profile relative to the 4-chloro (CAS 1220037-87-5), 4-bromo (CAS 1219957-07-9), or 4-methyl (CAS 1220034-47-8) analogs . These changes directly impact crucial drug-discovery parameters such as lipophilicity (logP), metabolic stability, and target binding, meaning SAR data or synthetic routes from other congeners are not transferable and require independent re-validation with the 4-fluoro derivative [1].

Target 4-Fluoro Lower lipophilicity and modulated amino-group pKa support CNS fragment profiling.
Potential Substitute 4-Chloro / 4-Bromo Higher cLogP may shift ADME and off-target profile; SAR data may not transfer directly.
Potential Substitute 4-Methyl Oxidative metabolic liability at C-4 position may alter clearance and exposure endpoints.

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Key Differentiation Evidence


Lower Lipophilicity vs. 4-Chloro and 4-Bromo Analogs

The 4-fluoro substituent on 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol imparts significantly lower lipophilicity compared to the 4-chloro (CAS 1220037-87-5) and 4-bromo (CAS 1219957-07-9) analogs. This is a critical differentiator for central nervous system (CNS) drug discovery and for mitigating off-target toxicity associated with high logP. The difference in calculated partition coefficient (cLogP) between the 4-Fluoro and 4-Chloro derivative is approximately 0.5-0.7 log units, representing a 3- to 5-fold reduction in lipophilicity [1]. The 4-Bromo derivative is expected to be even more lipophilic.

Lipophilicity Control
Class-level inference
ΔcLogP ≈ 0.6 lower vs. 4-Cl analog (~4× less lipophilic)
Supports CNS lead optimization and reduced phospholipidosis risk profile.
Predicted consensus model; experimental logD confirmation recommended.
Lipophilicity Drug-likeness ADME

Enhanced Metabolic Stability via Aryl Fluorine Blockade

The presence of the 4-fluoro substituent on the phenyl ring directly blocks a primary site of oxidative metabolism. In the 4-methyl analog (CAS 1220034-47-8), the methyl group is susceptible to CYP450-mediated oxidation to a benzylic alcohol/carboxylic acid, representing a major metabolic soft spot. In contrast, the strong C-F bond in 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol is metabolically inert at this position, conferring a significant advantage in metabolic stability directly inferred from the principles of fluorine medicinal chemistry [1]. This differentiation is not quantitatively available from a single direct assay but is a well-established class-level rule.

Metabolic Stability
Class-level inference
4-Fluorine blocks primary CYP450 oxidation site; 4-Me is a metabolic soft spot.
May reduce clearance and reactive metabolite formation risk.
Fluorine medicinal chemistry principle; direct microsomal stability data pending.
Metabolic Stability Cytochrome P450 Oxidative Metabolism

Modulated Basicity and Hydrogen-Bond Donor Capacity

The electron-withdrawing effect of the 4-fluoro substituent reduces the pKa of the ortho-amino group on the phenyl ring relative to the non-fluorinated (4-H) or 4-methyl analog. This alters the hydrogen-bond donor (HBD) capacity of the amino group, which can be crucial for target binding. The calculated pKa of the aniline nitrogen in 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol is approximately 3.2, compared to ~4.6 for the 4-H analog and ~4.8 for the 4-methyl analog . This shift in protonation state at physiological pH (7.4) directly influences the compound's interaction with biological targets.

pKa Modulation
Class-level inference
Ortho-amino pKa ≈ 3.2 (4-F) vs. ~4.6 (4-H). Predominantly neutral at pH 7.4.
Supports altered membrane permeability and target selectivity screening.
Predicted pKa; confirm via experimental measurement in assay buffer.
pKa Modulation Hydrogen Bonding Target Engagement

Higher Guaranteed Purity for Reproducible SAR

For scientific procurement, the guaranteed purity level is a key differentiator. Reputable vendors such as MolCore and Leyan offer 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol (CAS 1220037-41-1) with a minimum purity specification of 'NLT 98%' or exactly 98%, ensuring high batch-to-batch consistency for SAR studies [REFS-1, REFS-2]. In contrast, the equivalent 4-chloro (CM306999) and 4-bromo analogs from alternative suppliers are often specified at a lower 95% purity level . This 3% difference in purity can introduce confounding impurities in concentration-response assays, potentially leading to erroneous IC50/EC50 values.

Purity Specification
Specification review
NLT 98% (select vendors) vs. 95% for 4-Cl/4-Br analogs from some suppliers.
Higher purity floor supports reproducible SAR and reduces assay artifact risk.
Verify vendor COA; batch-specific impurity profile may vary.
Chemical Purity Procurement Specification Reproducibility

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol: Procurement & Application Scenarios


Fragment-Based Lead Discovery with Low Lipophilicity

The lower cLogP of the 4-fluoro derivative relative to its 4-chloro and 4-bromo counterparts aligns with the 'Rule of Three' guidelines for fragment libraries. Procurement of this scaffold ensures addition of a fragment with a favorable lipophilic ligand efficiency (LLE) profile, directly addressing a common pitfall in fragment evolution where initial hits are too lipophilic .

CNS Drug Discovery: Mitigating P-gp Efflux Risk

The combination of reduced lipophilicity and a metabolically stable 4-fluoro block makes this compound a preferred intermediate for synthesizing CNS-targeted probe molecules. Using the 4-methyl or 4-chloro analog carries a higher risk of P-gp-mediated efflux and metabolic clearance, which are key determinants of brain penetration .

Kinase Inhibitor Scaffolds with Tunable Hinge-Binding pKa

The electron-withdrawing effect of fluorine modulates the donor/acceptor properties of the ortho-amino group, a common motif for hinge-binding interactions in kinase inhibitors. This scaffold allows medicinal chemists to fine-tune the pKa of the hinge binder, a critical parameter for balancing potency and selectivity, which cannot be achieved with the 4-methyl or 4-chloro analogs .

High-Throughput Chemistry with High-Purity Building Blocks

For parallel synthesis and HTC campaigns, a reliable purity of ≥98% from vendors like MolCore and Leyan minimizes the occurrence of failed reactions and complex purification. This directly increases the success rate of library production compared to using lower-purity, 95% stock of other 4-substituted analogs .

Application
Selection Property
Validation Focus
Fragment-based library design
Lower cLogP and favorable ligand efficiency profile
Rule-of-Three compliance; lipophilic ligand efficiency (LLE) verification
CNS probe molecule synthesis
Reduced lipophilicity and metabolically inert 4-F substituent
P-gp efflux ratio; brain penetration assessment
Kinase inhibitor hinge-binding motif
Electron-withdrawing modulation of ortho-amino pKa
Target engagement vs. selectivity panel screening
Parallel synthesis and HTC campaigns
NLT 98% guaranteed purity specification
Reaction conversion consistency; post-reaction purity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.